N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide
Description
N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a pyridin-4-yl group at the 5-position and an N-methyl acetamide moiety at the 2-position. The pyridine ring and acetamide group are critical pharmacophores, often influencing receptor binding and metabolic stability .
Properties
Molecular Formula |
C10H10N4OS |
|---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
N-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H10N4OS/c1-7(15)14(2)10-13-12-9(16-10)8-3-5-11-6-4-8/h3-6H,1-2H3 |
InChI Key |
BXASUFZTRHXWHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=NN=C(S1)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide typically involves the reaction of 2-thiophenemethanamine with N-methyl-5-(4-pyridinyl)thiophen-2-ylmethanamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide group and thiadiazole ring participate in nucleophilic substitution under specific conditions:
-
Chloroacetyl chloride reaction : In the synthesis of related thiadiazole derivatives (e.g., compound 2 in ), the acetamide nitrogen reacts with chloroacetyl chloride to form 2-chloroacetamide intermediates. This suggests potential for analogous substitutions in N-methyl derivatives under similar conditions.
-
Piperazine substitution : Thiadiazole-linked chloroacetamides undergo nucleophilic displacement with piperazines or benzyl piperidine in dry benzene, yielding disubstituted aminoacetamide derivatives (e.g., compounds 4a–i in ).
Example Reaction Pathway :
Cyclization and Heterocycle Formation
The thiadiazole moiety facilitates cyclocondensation reactions:
-
Thiourea cyclization : Reaction with substituted thioureas under basic conditions leads to s-alkylation and subsequent cyclodehydration, forming aminothiazole derivatives (e.g., compounds 5a–e in ). IR and NMR data confirm tautomerization between aminothiazole and iminodihydrothiazole forms .
-
Hydrazono derivatives : Coupling with diazonium salts (e.g., pyrazolo-pyridin-3-diazonium chloride) forms hydrazono intermediates, which cyclize to fused triazine-thiadiazole hybrids under reflux (e.g., compound 7 in ).
Key Spectral Evidence :
-
Disappearance of C=O IR absorption (1706 cm⁻¹) after cyclization .
-
NMR signals for dihydrothiazole methylene protons (δ 2.18 ppm) and aromatic protons (δ 7.05–8.77 ppm) .
Hydrolysis and Functional Group Interconversion
The acetamide group hydrolyzes under acidic/basic conditions:
-
Acidic hydrolysis : Produces carboxylic acid and 5-pyridin-4-yl-1,3,4-thiadiazol-2-amine.
-
Basic hydrolysis : Yields ammonium salts, enabling further functionalization (e.g., alkylation).
Interaction with Biological Targets
While not a classical chemical reaction, binding studies reveal:
-
Enzyme inhibition : The compound interacts with 15-lipoxygenase-1 (15-LOX-1), a cancer-related enzyme, via hydrogen bonding with the pyridine nitrogen and hydrophobic interactions with the thiadiazole ring .
-
Anticancer activity : Nitro- and methoxy-substituted analogs show enhanced cytotoxicity (IC₅₀: 12–45 µM) against PC3 and SKNMC cell lines .
Comparative Reactivity of Structural Analogs
Scientific Research Applications
Anticancer Properties
Thiadiazole derivatives, including N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide, have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit various enzymes involved in cell proliferation and tumor growth. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that related thiadiazole compounds exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The integration of the thiadiazole ring has been shown to enhance the lipophilicity and membrane permeability of these compounds .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cancer progression. For example, some studies have reported that certain thiadiazole derivatives can induce cell cycle arrest and apoptosis in cancer cells .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Preliminary studies suggest that it may interact with specific enzymes involved in cellular signaling pathways. This interaction could lead to the development of new therapeutic agents targeting diseases characterized by dysregulated enzyme activity .
Potential in Other Therapeutic Areas
Beyond oncology, the unique structural features of this compound suggest potential applications in other therapeutic areas:
- Antimicrobial Activity : Thiadiazole derivatives have been reported to possess antimicrobial properties. The presence of the pyridine ring may enhance their effectiveness against various pathogens .
- Anti-inflammatory Effects : Some studies indicate that thiadiazole compounds may exhibit anti-inflammatory activity, making them candidates for treating inflammatory diseases .
Case Study 1: Anticancer Activity Against MCF-7 Cells
A study evaluated the cytotoxic effects of various thiadiazole derivatives against MCF-7 cells using the MTT assay. Results indicated that certain derivatives displayed IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil, highlighting their potential as effective anticancer agents .
Case Study 2: Mechanistic Insights into Enzyme Inhibition
Research focused on understanding the binding affinity of this compound to specific targets revealed promising results. The compound was found to inhibit key enzymes involved in cancer cell signaling pathways, suggesting a multifaceted mechanism of action that warrants further exploration .
Mechanism of Action
The mechanism of action of N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring allows it to cross cellular membranes and interact with biological targets, such as enzymes and receptors . This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
N-[5-Pyridin-4-yl-4-(3,4,5-trimethoxy-phenyl)-thiazol-2-yl]-acetamide
- Structure : Contains a thiazole core (vs. thiadiazole in the target compound) with a pyridin-4-yl group and a 3,4,5-trimethoxyphenyl substituent.
- Activity: Acts as a potent adenosine A3 receptor antagonist (IC₅₀ < 10 nM) with >100-fold selectivity over other adenosine receptors. The pyridine ring and acetamide group are essential for binding, while the trimethoxyphenyl moiety enhances selectivity .
- The absence of the trimethoxyphenyl group in the target compound suggests differences in selectivity profiles.
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide
- Structure : Features a methyl-substituted thiadiazole with a propionamide group.
- Activity: Exhibits anti-proliferative activity against hepatocarcinoma, leukemia, and breast carcinoma cells, alongside cardioprotective and anti-inflammatory effects .
- Comparison : The methyl group on the thiadiazole and the longer propionamide chain (vs. N-methyl acetamide) may increase lipophilicity, enhancing membrane permeability but reducing solubility. The target compound’s pyridine ring could improve aromatic stacking interactions in receptor binding.
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide
- Structure : Includes an ethyl-substituted thiadiazole and a thienylpyridazine-thioacetamide chain.
- Physicochemical Data : Water solubility = 1.5 µg/mL (pH 7.4); molecular weight = 363.5 g/mol .
- Comparison : The bulky thienylpyridazine group likely reduces solubility compared to the target compound’s simpler pyridine substituent. The ethyl group may enhance metabolic stability relative to methyl or unsubstituted analogs.
2-(2,4-Dichloro-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide
- Structure: Substituted with a dichlorophenoxy group and methyl-thiadiazole.
- Molecular Weight : 318.18 g/mol .
Key Trends and Structure-Activity Relationships (SAR)
Substituent Effects on Activity
- Pyridine vs. Alkyl Groups : Pyridine-containing compounds (e.g., target compound and analog) show receptor-targeted activity, whereas alkyl-substituted derivatives (e.g., methyl or ethyl) exhibit broader cytotoxic effects .
- Acetamide Variations : N-Methyl acetamide (target) may offer metabolic stability over propionamide () or thioacetamide () derivatives due to reduced susceptibility to hydrolysis.
Physicochemical Properties
- Solubility : Bulky substituents (e.g., thienylpyridazine in ) reduce solubility, highlighting the target compound’s pyridine group as a balance between hydrophobicity and aromatic interactions .
- Molecular Weight : Lower molecular weight (e.g., 318 g/mol in ) correlates with better bioavailability, suggesting the target compound’s design avoids excessive bulk .
Biological Activity
N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide is a compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse biological activities, particularly in medicinal chemistry. This compound features a unique structural combination of a pyridine ring and a thiadiazole moiety, which enhances its potential for various biological interactions. This article explores the biological activity of this compound through synthesis methods, mechanisms of action, and its potential applications in cancer therapy.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 234.28 g/mol. Its structure consists of:
- An acetamide group
- A methyl group
- A thiadiazole ring substituted with a pyridine ring
This unique combination is believed to contribute to its biological activity by enhancing binding affinity to various biological targets.
Biological Activity Overview
Thiadiazole derivatives have been extensively studied for their anticancer properties. The mechanisms through which they exert their effects include:
- Enzyme Inhibition : They can inhibit enzymes involved in cell proliferation and tumor growth, such as lipoxygenases and tyrosine kinases .
- Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells by activating caspases .
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer activity. Studies have shown that similar compounds can effectively inhibit cancer cell lines such as PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma) through various mechanisms:
| Compound | Cell Line | IC50 Value (µg/mL) | Mechanism |
|---|---|---|---|
| Doxorubicin | PC3 | 0.5 | Chemotherapy agent |
| This compound | PC3 | TBD | Enzyme inhibition |
| Similar Thiadiazole Derivative | MCF7 | 8.35 | Apoptosis induction |
Key Findings :
- Cytotoxicity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanisms of Action : The primary mechanisms include the inhibition of specific enzymes and the induction of apoptosis via caspase activation .
Case Studies
Several studies have evaluated the biological activity of thiadiazole derivatives:
- Study on Lipoxygenase Inhibition : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their inhibitory activity against 15-lipoxygenase. The results indicated that certain derivatives exhibited significant enzyme inhibition, suggesting potential for anticancer drug development .
- Apoptosis Induction Study : In vitro studies demonstrated that specific thiadiazole derivatives induced apoptosis in MCF7 cells by activating caspases 3 and 9, highlighting their potential as therapeutic agents in breast cancer treatment .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide with high purity?
- Methodology : Optimize synthesis via nucleophilic substitution or cyclocondensation reactions. For example, reflux equimolar quantities of 5-pyridin-4-yl-1,3,4-thiadiazol-2-amine with methyl chloroacetate in acetone or ethanol under basic conditions (e.g., K₂CO₃) for 6–8 hours. Monitor reaction progress using TLC (silica gel GF254) and purify via recrystallization (ethanol/water) .
- Purity Validation : Confirm purity (>98%) using HPLC and elemental analysis (C, H, N, S). Compare experimental vs. theoretical elemental percentages .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- IR Spectroscopy : Identify key functional groups:
- Amide C=O stretch : ~1682 cm⁻¹.
- Thiadiazole C-S-C : 685–687 cm⁻¹.
- Pyridinyl C-N : ~1523–1548 cm⁻¹ .
- NMR Analysis :
- ¹H NMR : Methyl group (N–CH₃) at δ 3.2–3.4 ppm; pyridinyl protons as doublets (δ 8.5–8.7 ppm).
- ¹³C NMR : Thiadiazole carbons at δ 160–170 ppm; acetamide carbonyl at δ 170–175 ppm .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Stepwise Approach :
Cross-validate using multiple techniques (e.g., IR, NMR, mass spectrometry).
Compare experimental data with computational predictions (e.g., DFT for NMR chemical shifts).
Confirm crystallinity via X-ray diffraction (SHELX programs for refinement) .
- Case Study : If amide C=O IR bands deviate, check for polymorphism by recrystallizing under varied solvents .
Q. How can computational modeling predict the compound’s bioactivity and binding modes?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., acetylcholinesterase). Prioritize binding poses with low RMSD (<2.0 Å) and high docking scores.
- MD Simulations : Perform 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds with pyridinyl nitrogen and thiadiazole sulfur .
Q. What experimental designs are effective for evaluating cytotoxicity across cancer cell lines?
- Protocol :
Use MTT assays on HepG2 (liver), MCF-7 (breast), and HL-60 (leukemia) cells.
Dose range: 1–100 µg/mL, 48-hour exposure.
Include positive controls (e.g., doxorubicin) and non-tumor cells (HEK293) to assess selectivity .
- Data Interpretation : Calculate IC₅₀ using nonlinear regression (GraphPad Prism). Prioritize compounds with IC₅₀ < 20 µg/mL and selectivity indices >5 .
Methodological Challenges
Q. How to address low yields in the final synthetic step?
- Troubleshooting :
- Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates.
- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling reactions.
- Reaction Monitoring : Use in-situ FTIR to detect transient intermediates .
Q. What analytical techniques validate batch-to-batch consistency in pharmacological studies?
- QC Workflow :
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with retention time ±0.1 min.
- Thermal Analysis : DSC to confirm consistent melting points (±1°C).
- Spectroscopic Fingerprinting : Overlay UV spectra (200–400 nm) for purity checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
